molecular formula C15H14O5S B6409139 5-Methoxy-2-(3-methylsulfonylphenyl)benzoic acid, 95% CAS No. 1261898-63-8

5-Methoxy-2-(3-methylsulfonylphenyl)benzoic acid, 95%

Cat. No. B6409139
CAS RN: 1261898-63-8
M. Wt: 306.3 g/mol
InChI Key: VHLJVPFTBPEOQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-2-(3-methylsulfonylphenyl)benzoic acid (MSPB) is a chemical compound with a molecular formula of C14H14O4S. It is a white to off-white crystalline powder with a melting point of 155-156°C and a boiling point of 305-310°C. MSPB has been used in a variety of scientific research applications, including the synthesis of small molecules, the development of new drugs, and the study of biochemical and physiological effects.

Scientific Research Applications

5-Methoxy-2-(3-methylsulfonylphenyl)benzoic acid, 95% has been used in a variety of scientific research applications, including the synthesis of small molecules, the development of new drugs, and the study of biochemical and physiological effects. It has been used in the synthesis of a variety of compounds, including those with anti-inflammatory, anticonvulsant, and anti-cancer properties. It has also been used in the development of new drugs, such as anti-tumor agents, and in the study of biochemical and physiological effects, such as the effects of 5-Methoxy-2-(3-methylsulfonylphenyl)benzoic acid, 95% on the immune system.

Mechanism of Action

5-Methoxy-2-(3-methylsulfonylphenyl)benzoic acid, 95% has been found to act as an inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These two enzymes are involved in the production of pro-inflammatory molecules, such as prostaglandins and leukotrienes. By inhibiting these enzymes, 5-Methoxy-2-(3-methylsulfonylphenyl)benzoic acid, 95% can reduce inflammation and modulate immune responses.
Biochemical and Physiological Effects
5-Methoxy-2-(3-methylsulfonylphenyl)benzoic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory molecules, such as prostaglandins and leukotrienes, and to modulate immune responses. It has also been found to have an anti-tumor effect, as well as an anti-inflammatory and anticonvulsant effect.

Advantages and Limitations for Lab Experiments

The use of 5-Methoxy-2-(3-methylsulfonylphenyl)benzoic acid, 95% in laboratory experiments has a number of advantages, including its easy synthesis, its low cost, and its availability in a variety of forms. However, there are also some limitations to its use, including its low solubility in water, its high volatility, and its potential for toxicity.

Future Directions

The future of 5-Methoxy-2-(3-methylsulfonylphenyl)benzoic acid, 95% research is promising, with a number of potential applications in the development of new drugs and the study of biochemical and physiological effects. Potential future directions include further research into the mechanism of action of 5-Methoxy-2-(3-methylsulfonylphenyl)benzoic acid, 95%, its potential therapeutic applications, and its potential toxicity. Additionally, further research into the synthesis of 5-Methoxy-2-(3-methylsulfonylphenyl)benzoic acid, 95% and its derivatives could lead to the development of new and improved compounds with a variety of applications.

Synthesis Methods

5-Methoxy-2-(3-methylsulfonylphenyl)benzoic acid, 95% can be synthesized through a variety of methods, including the use of a Grignard reaction. In this method, an alkyl halide is reacted with a Grignard reagent to form an alkylmagnesium halide, which is then reacted with a carbon dioxide source to form a carboxylic acid. The carboxylic acid is then reacted with a sulfonyl chloride to form 5-Methoxy-2-(3-methylsulfonylphenyl)benzoic acid, 95%.

properties

IUPAC Name

5-methoxy-2-(3-methylsulfonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O5S/c1-20-11-6-7-13(14(9-11)15(16)17)10-4-3-5-12(8-10)21(2,18)19/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLJVPFTBPEOQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=CC=C2)S(=O)(=O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70691626
Record name 3'-(Methanesulfonyl)-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-2-(3-methylsulfonylphenyl)benzoic acid

CAS RN

1261898-63-8
Record name 3'-(Methanesulfonyl)-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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